molecular formula C7H9BClNO3 B2555925 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid CAS No. 2377608-02-9

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid

Cat. No.: B2555925
CAS No.: 2377608-02-9
M. Wt: 201.41
InChI Key: CYQRZZIAQDQBHW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid typically involves the borylation of the corresponding halopyridine precursor. One common method is the palladium-catalyzed borylation of 5-chloro-2-methoxy-6-methylpyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the boronic acid group allows for versatile functionalization through cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a pyridine ring with a chlorine atom, a methoxy group, and a boronic acid functional group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C₇H₉BClNO₃
  • Molecular Weight : Approximately 189.52 g/mol
  • Structural Features : The presence of the chlorine and methoxy groups enhances the compound's reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Boronic acids, including this compound, are known to form reversible covalent bonds with hydroxyl groups in biomolecules. This property allows them to act as enzyme inhibitors, particularly against serine proteases and certain kinases. The ability to modulate signaling pathways involved in cell proliferation and survival positions this compound as a candidate for anti-cancer therapies .

Key Mechanisms:

  • Enzyme Inhibition : Interacts with specific enzymes, leading to inhibition of their activity.
  • Reversible Binding : Forms reversible complexes with diols, which is significant in biosensor technology.
  • Modulation of Signaling Pathways : Influences pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Investigated for its potential to inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antibacterial and Antiviral Properties : Boronic acids have shown efficacy against various bacterial and viral strains.
  • Use in Drug Development : Serves as a building block in the synthesis of more complex pharmaceutical agents.

Case Studies and Research Findings

Several studies highlight the biological activity of boronic acids and their derivatives:

  • Combination Therapies :
    • A study explored the use of boronic acids in combination with bortezomib for treating aggressive lymphomas, demonstrating enhanced efficacy against drug-resistant cancer cells .
    • Another ongoing trial investigates the combination of ixazomib with other agents for treating advanced sarcomas .
  • Mechanistic Studies :
    • Research has shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of multiple myeloma treatments .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₇H₉BClNO₃Contains both chlorine and methoxy groups
2-Methoxy-6-methylpyridine-3-boronic acidC₇H₉BNO₃Lacks chlorine; primarily used as a coupling agent
2-Chloro-6-methylpyridine-3-boronic acidC₆H₇BClNO₂Similar structure but without methoxy group
5-Bromo-2-methoxy-6-methylpyridine-3-boronic acidC₇H₉BBrNO₃Bromine substitution instead of chlorine

Properties

IUPAC Name

(5-chloro-2-methoxy-6-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BClNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQRZZIAQDQBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1OC)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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